molecular formula C21H19N3O3S B2803129 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872689-28-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2803129
CAS No.: 872689-28-6
M. Wt: 393.46
InChI Key: QVTGEHVTYPZGDS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a pyridazine ring via a sulfanyl acetamide bridge. The benzodioxin moiety is associated with bioactivity in anti-inflammatory and antimicrobial contexts, as demonstrated in studies on structurally related compounds . This compound is hypothesized to exhibit antibacterial or antifungal activity, akin to other benzodioxin derivatives with sulfanyl acetamide linkages .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-2-4-15(5-3-14)17-7-9-21(24-23-17)28-13-20(25)22-16-6-8-18-19(12-16)27-11-10-26-18/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTGEHVTYPZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article presents a detailed overview of its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide and acetamide components. The general synthetic pathway includes:

  • Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine, which is reacted with sulfonyl chlorides in the presence of a base to form sulfonamides.
  • Acetamide Formation : The sulfonamide is then reacted with bromoacetyl derivatives to yield the final acetamide product.

The synthetic route has been validated through spectral analysis methods such as IR and NMR spectroscopy to confirm the structure of the synthesized compounds .

Enzyme Inhibition

Research indicates that compounds containing the 1,4-benzodioxane moiety exhibit significant biological activities, particularly as enzyme inhibitors. The synthesized compound was evaluated for its inhibitory effects on various enzymes:

  • α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 diabetes management. Studies have shown that derivatives of benzodioxane exhibit substantial inhibitory activity against α-glucosidase, indicating potential use in managing postprandial hyperglycemia .
  • Acetylcholinesterase (AChE) : While the compound showed weaker inhibition against AChE, which is relevant for Alzheimer's disease treatment, it still holds promise as a multi-target approach in neurodegenerative disease therapies .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. In vitro studies have demonstrated that similar acetamide derivatives can mitigate oxidative stress-induced neuroinflammation, which is a hallmark of neurodegenerative diseases. This suggests that this compound may also possess neuroprotective effects worth investigating further .

In Vitro Studies

Several studies have been conducted to assess the biological activity of related compounds:

  • Enzyme Inhibition Studies : A study reported that various benzodioxane derivatives exhibited IC50 values indicating effective inhibition against α-glucosidase and moderate inhibition against AChE. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced inhibitory potency .
  • Cytotoxicity Assays : Other derivatives were tested against cancer cell lines (e.g., MCF-7) showing promising cytotoxic effects with EC50 values suggesting significant anti-proliferative activity compared to standard chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes. These studies support the observed enzyme inhibition data by illustrating how structural features facilitate interactions at the active sites of α-glucosidase and AChE .

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant enzyme inhibitory properties. For instance:

  • Acetylcholinesterase Inhibition : This compound and its derivatives have shown potential in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
  • Alpha-glucosidase Inhibition : Additionally, these compounds have been evaluated for their ability to inhibit alpha-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .

Antimicrobial Activity

Studies have indicated that compounds containing the benzodioxin moiety possess antimicrobial properties. The presence of the pyridazine and sulfanyl groups may enhance their efficacy against various pathogens. This makes them candidates for further development as antibacterial or antifungal agents.

Anticancer Potential

There is emerging evidence suggesting that benzodioxin derivatives can exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways . Further investigation into the specific mechanisms and efficacy in different cancer types is warranted.

Therapeutic Applications in Diabetes and Alzheimer's Disease

A notable study focused on synthesizing sulfonamide derivatives from benzodioxin and evaluating their potential as therapeutic agents for T2DM and Alzheimer’s disease. The synthesized compounds were screened for their inhibitory effects on key enzymes related to these conditions. Results indicated a promising profile for selected derivatives, leading to further exploration in vivo .

Antimicrobial Efficacy

In another study investigating the antimicrobial properties of benzodioxin-containing compounds, several derivatives were tested against common bacterial strains. The results showed that certain compounds exhibited significant inhibition zones compared to controls, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Compound Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide ~425 (estimated) 6-(4-methylphenyl)pyridazin-3-yl Assumed antibacterial (based on structural analogues)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide ~425 4-(2-furylmethyl)-5-(2-pyridinyl)-1,2,4-triazol-3-yl Not reported, but triazole derivatives often show antimicrobial activity
2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 350–400 5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl Potent antibacterial activity (e.g., against S. aureus and E. coli)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) ~490 (estimated) 4-chlorophenylsulfonyl, 3,5-dimethylphenyl Strong antimicrobial activity, low hemolytic toxicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide 425.49 6-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl Not reported; thiophene may enhance π-stacking interactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ~470 (estimated) 3-(2-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl Methoxy group could improve solubility

Structural Modifications and Bioactivity

  • Heterocyclic Core: Pyridazine (target compound) vs. oxadiazole () vs. triazole (): Pyridazine’s nitrogen-rich structure may enhance hydrogen bonding with bacterial targets, while oxadiazoles are known for metabolic stability .
  • Aryl Substituents :

    • The 4-methylphenyl group in the target compound likely increases lipophilicity, aiding membrane penetration in Gram-negative bacteria. In contrast, the 2-methoxyphenyl group () may improve aqueous solubility .
    • Substituted phenyl rings (e.g., 3,5-dimethylphenyl in ) reduce steric hindrance, optimizing target interactions .
  • Linker Flexibility :

    • The sulfanyl acetamide bridge is conserved across analogues, suggesting its critical role in maintaining conformational flexibility and binding .

Physicochemical Properties

  • Molecular Weight : Most analogues fall within 350–500 g/mol, aligning with Lipinski’s rule for drug-likeness.
  • Lipophilicity : The 4-methylphenyl group (target compound) may elevate logP compared to polar substituents like methoxy () or furan ().

Q & A

Q. Basic Research Focus

  • ¹H-NMR/¹³C-NMR : Identify protons on the benzodioxin (δ 4.2–4.5 ppm, methylene groups) and pyridazine (δ 7.8–8.5 ppm, aromatic protons) .
  • IR Spectroscopy : Confirm sulfanyl (C-S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups .
  • CHN Analysis : Validate elemental composition (e.g., C: 56.8%, H: 4.7%, N: 13.2%) .

How can researchers evaluate the biological activity of this compound against enzyme targets like α-glucosidase?

Q. Basic Research Focus

  • In Vitro Assays : Use α-glucosidase inhibition protocols with p-nitrophenyl-α-D-glucopyranoside as substrate. Measure IC₅₀ values via UV-Vis (405 nm) .
  • Positive Controls : Compare to acarbose (IC₅₀ = 37.38 ± 0.12 μM) .
  • Dose-Response Curves : Test concentrations from 10 μM to 200 μM to assess inhibition kinetics .

What advanced strategies can elucidate structure-activity relationships (SAR) for optimizing bioactivity?

Q. Advanced Research Focus

  • Substituent Variation : Modify the pyridazine (e.g., 4-methylphenyl vs. 3,5-dimethylphenyl) to alter steric/electronic effects. For example, IC₅₀ values improved from 86.31 μM (4-methyl) to 81.12 μM (3,5-dimethyl) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to α-glucosidase’s active site (PDB ID: 2ZE0). Focus on hydrogen bonding with Thr854 and hydrophobic interactions with Phe649 .

How can computational chemistry aid in predicting metabolic stability and toxicity?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME to calculate logP (≈2.8), suggesting moderate blood-brain barrier permeability .
  • CYP450 Metabolism : Simulate interactions with CYP3A4 using Schrödinger’s QikProp to identify potential reactive metabolites .

How should researchers address contradictory bioactivity data across different assay conditions?

Q. Advanced Research Focus

  • Assay Replication : Standardize buffer pH (6.8 vs. 7.4) and enzyme sources (recombinant vs. tissue-extracted α-glucosidase) to minimize variability .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across triplicate experiments .

What are the best practices for evaluating compound stability under varying storage conditions?

Q. Basic Research Focus

  • Thermal Stability : Use DSC/TGA to determine decomposition temperature (>180°C) .
  • Photostability : Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .
  • Long-Term Storage : Store at -20°C in amber vials with desiccants to prevent hydrolysis .

How can reaction yields be improved without compromising purity?

Q. Advanced Research Focus

  • Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 6 hours) while maintaining >90% yield .
  • Catalyst Screening : Test alternatives to LiH (e.g., K₂CO₃) for reduced side reactions .

What in vitro models are suitable for preliminary toxicology profiling?

Q. Basic Research Focus

  • Hepatotoxicity : Use HepG2 cells for MTT assays (IC₅₀ > 100 μM indicates low toxicity) .
  • Cytotoxicity : Test on HEK293 cells to assess renal safety .

How can solubility challenges be addressed for in vivo studies?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO:PEG400 (1:4 v/v) to achieve >5 mg/mL solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .

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